1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine

Catalog No.
S13357521
CAS No.
M.F
C15H15BrN4O2
M. Wt
363.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazi...

Product Name

1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine

IUPAC Name

1-(2-bromo-3-nitrophenyl)-4-pyridin-2-ylpiperazine

Molecular Formula

C15H15BrN4O2

Molecular Weight

363.21 g/mol

InChI

InChI=1S/C15H15BrN4O2/c16-15-12(4-3-5-13(15)20(21)22)18-8-10-19(11-9-18)14-6-1-2-7-17-14/h1-7H,8-11H2

InChI Key

QVTUUPDGVPVBBV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C(=CC=C2)[N+](=O)[O-])Br)C3=CC=CC=N3

1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine is an organic compound notable for its structural complexity and potential biological applications. The compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The presence of a bromine atom and a nitro group on the phenyl ring enhances its reactivity and biological activity. The molecular formula of this compound is C15H15BrN4O2, with a molecular weight of 363.21 g/mol. Its IUPAC name reflects its specific structural components, including the bromo and nitro substituents on the phenyl ring and the pyridine moiety attached to the piperazine.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the introduction of various functional groups.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst, altering its biological properties.
  • Oxidation Reactions: Under specific conditions, the compound can be oxidized to introduce additional functional groups, which may enhance its reactivity or biological activity.

The biological activity of 1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an enzyme inhibitor and receptor modulator. The compound may affect signaling pathways by binding to active or allosteric sites on proteins, thus influencing their activity. This makes it a candidate for further research in pharmacology, particularly in areas related to neuropharmacology and cancer treatment .

The synthesis of 1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine typically involves multi-step organic reactions. A common synthetic route includes:

  • Bromination: Starting with 4-nitroaniline, bromination is performed to obtain 2-bromo-4-nitroaniline.
  • Coupling Reaction: This intermediate is then reacted with 2-chloropyridine in the presence of a base, such as sodium hydride or potassium carbonate, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Purification: Following the reaction, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product .

1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine has diverse applications in scientific research:

  • Pharmaceutical Development: Due to its biological activity, it is investigated as a potential drug candidate for various diseases.
  • Chemical Biology: It serves as a tool compound for studying enzyme mechanisms and receptor interactions.
  • Material Science: Its unique properties may also find applications in developing new materials or catalysts .

Studies on the interactions of 1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine with biological macromolecules reveal insights into its mechanism of action. Research indicates that this compound can modulate the activity of specific enzymes and receptors, suggesting potential therapeutic applications. For instance, it may inhibit certain kinases involved in cellular signaling pathways or interact with neurotransmitter receptors, influencing neuronal activity .

Several compounds share structural similarities with 1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(2-Chloro-3-nitrophenyl)-4-(pyridin-2-YL)piperazineChlorine instead of bromineDifferent reactivity due to chlorine's properties
1-(2-Bromo-4-aminophenyl)-4-(pyridin-2-YL)piperazineAmino group instead of nitroEnhanced biological activity due to amino group
1-(3-Nitrophenyl)-4-(pyridin-2-YL)piperazineNo bromine atomSimplified structure may affect binding affinity

The uniqueness of 1-(2-Bromo-3-nitrophenyl)-4-(pyridin-2-YL)piperazine lies in its combination of bromine and nitro groups, which confer distinct reactivity and potential biological activity compared to these similar compounds. The pyridin-2-yl group adds versatility in forming interactions with various biological targets .

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Exact Mass

362.03784 g/mol

Monoisotopic Mass

362.03784 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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